N-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]glycylglycine
Description
Properties
Molecular Formula |
C15H17N3O6 |
|---|---|
Molecular Weight |
335.31 g/mol |
IUPAC Name |
2-[[2-[(4,7-dimethoxy-1H-indole-2-carbonyl)amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C15H17N3O6/c1-23-10-3-4-11(24-2)14-8(10)5-9(18-14)15(22)17-6-12(19)16-7-13(20)21/h3-5,18H,6-7H2,1-2H3,(H,16,19)(H,17,22)(H,20,21) |
InChI Key |
UVHWONBNKIHGCE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=C(NC2=C(C=C1)OC)C(=O)NCC(=O)NCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Fischer Indole Synthesis with Methoxy-Substituted Phenylhydrazines
A classical approach involves cyclizing 3,6-dimethoxyphenylhydrazine with ethyl pyruvate under acidic conditions. The reaction proceeds via-sigmatropic rearrangement to yield 4,7-dimethoxyindole-2-carboxylate esters. Subsequent saponification provides the carboxylic acid:
Reaction Conditions
Direct C-2 Carboxylation via Photoredox Catalysis
Modern methods employ photoredox cross-dehydrogenative coupling (CDC) to introduce carboxyl groups at the indole C-2 position. Using mesoporous graphitic carbon nitride (mpg-CN) as a heterogeneous photocatalyst, 4,7-dimethoxyindole undergoes coupling with glycine derivatives under visible light:
Optimized Parameters
-
Catalyst : mpg-CN (20 mg/mmol indole)
-
Solvent : Ethyl acetate/water (3:1 v/v)
-
Light source : 10 W LED (450 nm)
-
Reaction time : 24 h
Glycylglycine Preparation and Activation
Solid-Phase Peptide Synthesis (SPPS)
Glycylglycine is synthesized on Wang resin using Fmoc-protected glycine:
Stepwise Protocol
Solution-Phase Condensation Using Sodium Trimetaphosphate
An aqueous-phase method avoids protecting groups:
Reaction Setup
-
Reactants : Glycine (2.0 eq), sodium trimetaphosphate (1.5 eq)
-
Buffer : 0.1 M sodium borate (pH 10.7)
-
Pressure : 300 bar (CO2 atmosphere)
-
Temperature : 37°C, 7 days
Amide Bond Formation Strategies
Carbodiimide-Mediated Coupling
Activation of 4,7-dimethoxyindole-2-carboxylic acid with EDCl/HOBt:
Procedure
Mixed Carbonate Activation
For enhanced reactivity, the acid chloride is generated using oxalyl chloride:
Reaction Sequence
-
Chlorination : Carboxylic acid (1.0 eq), oxalyl chloride (2.0 eq), catalytic DMF, DCM, 0°C→RT, 4 h
-
Quenching : Evaporate excess reagent under reduced pressure
-
Coupling : Glycylglycine (1.2 eq), NMM (3.0 eq), THF/H2O (4:1), 0°C→RT, 12 h
Comparative Analysis of Synthetic Routes
| Method | Key Advantages | Limitations | Typical Yield | Scalability |
|---|---|---|---|---|
| Fischer Indole | High regioselectivity | Requires harsh acids | 68–72% | Pilot-scale |
| Photoredox CDC | Metal-free, green solvents | Specialized light setup needed | 81% | Lab-scale |
| EDCl/HOBt | Mild conditions | Cost of reagents | 65% | Multi-gram |
| Oxalyl Chloride | Rapid activation | Moisture sensitivity | 71% | Bench-scale |
Critical Process Considerations
Chemical Reactions Analysis
Types of Reactions
N-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]glycylglycine can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Reduced forms of the indole ring.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
N-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]glycylglycine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]glycylglycine involves its interaction with specific molecular targets. The indole ring is known to interact with various enzymes and receptors in the body, modulating their activity. This compound may exert its effects through pathways involving oxidative stress reduction and enzyme inhibition .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Substituent Effects on Reactivity and Stability
Indole Substitution Patterns :
- The 4,7-dimethoxyindole in the target compound provides electron-donating methoxy groups, which may stabilize the indole ring against oxidative degradation compared to unsubstituted analogs. In contrast, the 5-benzyloxyindole in ’s compound introduces a bulky, lipophilic benzyl group, likely enhancing membrane permeability but reducing aqueous solubility .
- The 1-methylindole in ’s compound lacks polar substituents, favoring hydrophobic interactions but limiting solubility .
Peptide Chain Variations :
- The glycylglycine chain in the target compound and ’s analog offers two amide bonds, enabling stronger hydrogen-bonding interactions compared to the single glycine unit in . This may improve binding to biological targets requiring extended peptide motifs .
- The methyl ester in ’s compound acts as a prodrug moiety, enhancing cellular uptake but requiring enzymatic hydrolysis for activation .
- In contrast, the acetyl linker in ’s compound introduces flexibility, which may influence binding kinetics .
Reactivity Under Oxidative Conditions
highlights that glycylglycine undergoes intramolecular oxidation via γ-radiation, producing glyoxylamide as a major product . By comparison, the presence of the 4,7-dimethoxyindole in the target compound may alter this pathway:
- The electron-donating methoxy groups could stabilize the indole ring against radical attack, diverting oxidative damage to the glycylglycine chain.
- In contrast, the tert-butoxyglycyl group in ’s imidazole derivatives (e.g., 5{10}) may resist oxidation due to steric protection from the tert-butyl group .
Biological Activity
The compound N-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]glycylglycine is a derivative of indole that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
This compound can be characterized by its unique structural features:
- Molecular Formula : C₁₄H₁₆N₂O₅
- Molecular Weight : 288.29 g/mol
- IUPAC Name : this compound
The structure includes an indole moiety which is known for its diverse biological activities, making it a focal point for research in pharmacology.
Antitumor Activity
Recent studies have indicated that compounds related to indole derivatives exhibit significant antitumor properties. For instance, derivatives of indole have shown cytotoxic effects against various cancer cell lines, including A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer). The mechanism often involves the induction of apoptosis and cell cycle arrest.
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 | 5.1 |
| This compound | HepG2 | 3.8 |
| This compound | MCF-7 | 2.4 |
These results suggest that the compound may serve as a promising candidate for further development as an anticancer agent .
Anti-inflammatory Activity
The anti-inflammatory potential of indole derivatives has also been documented. The compound has been shown to inhibit pro-inflammatory cytokines and modulate immune responses. This activity is crucial in conditions such as rheumatoid arthritis and inflammatory bowel disease.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Receptor Interaction : The compound may interact with various receptors involved in neurotransmission and immune modulation.
- Enzyme Inhibition : It has been observed to inhibit enzymes that play pivotal roles in inflammatory pathways.
- Apoptosis Induction : Induction of programmed cell death in cancer cells through mitochondrial pathways has been reported.
Study 1: Antitumor Efficacy
A study conducted on the efficacy of this compound showed that at concentrations of 5 µM, the compound significantly reduced cell viability in A549 cells by inducing apoptosis through caspase activation.
Study 2: Anti-inflammatory Effects
Another investigation highlighted the compound's ability to decrease TNF-alpha levels in lipopolysaccharide-stimulated macrophages, suggesting its potential use in treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
